![molecular formula C15H12O3 B034051 4-(1-Oxo-2-phenylethyl)benzoic acid CAS No. 108766-35-4](/img/structure/B34051.png)
4-(1-Oxo-2-phenylethyl)benzoic acid
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Description
4-(1-Oxo-2-phenylethyl)benzoic acid, also known as 4-(phenylacetyl)benzoic acid, is a chemical compound with the molecular formula C15H12O3 . It has a molecular weight of 240.26 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for 4-(1-Oxo-2-phenylethyl)benzoic acid is 1S/C15H12O3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2,(H,17,18) . This indicates the presence of a phenylacetyl group attached to the 4-position of a benzoic acid molecule.Physical And Chemical Properties Analysis
4-(1-Oxo-2-phenylethyl)benzoic acid is a white solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved information.Scientific Research Applications
Chemical Synthesis
“4-(1-Oxo-2-phenylethyl)benzoic acid” is used in various areas of chemical synthesis . It’s a white solid with a molecular weight of 240.26 . It’s used by scientists in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Antifungal Activity
A novel series of thiazolidinone derivatives of “4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid” were synthesized and screened for their antifungal activity . The acid chloride of prepared “4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid” was treated with substituted aniline in presence of ammonium thiocyanate to give thiourea derivative .
Pharmaceutical Research
This compound is used in pharmaceutical research, particularly in the development of new drugs . The synthesized compounds were screened for their antifungal activity .
Biological Activities
Thiazolidinone, a saturated form of thiazole with a carbonyl group on the fourth carbon, has been considered as a very important moiety which possesses almost all types of biological activities . This diversity in the biological response profile has attracted the attention of organic chemists to explore this skeleton to its multiple potential against biological activities .
Synthesis of New Thiazolidinone Derivatives
The chemistry of heterocycles lies at the heart of drug discovery . 4-thiazolidinone is one of the most intensively investigated classes of five-member heterocycles . The biological significance of this class of compounds attracted researchers to work on the synthesis of new thiazolidinone derivatives in the hope that synthesized compounds will be biologically active .
Development of New Synthetic Methodology
A new synthetic methodology has been developed to afford the carboxamide-phthalide through an oxidative contraction ring rearrangement from a novel 3,4-diaminoisocoumarin derivative .
properties
IUPAC Name |
4-(2-phenylacetyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFSSRWUBQYOGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610783 |
Source
|
Record name | 4-(Phenylacetyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108766-35-4 |
Source
|
Record name | 4-(Phenylacetyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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